3-[(Ethylsulfanyl)methyl]aniline
Overview
Description
3-[(Ethylsulfanyl)methyl]aniline is an organic compound with the molecular formula C9H13NS. It is a derivative of aniline, where the aniline ring is substituted with an ethylsulfanyl group at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethylsulfanyl)methyl]aniline typically involves the following steps:
Nitration and Reduction: The starting material, 3-nitrotoluene, undergoes nitration to form 3-nitrobenzyl chloride. This intermediate is then reduced to 3-aminobenzyl chloride.
Thioether Formation: The 3-aminobenzyl chloride reacts with ethanethiol in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(Ethylsulfanyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline compounds.
Scientific Research Applications
3-[(Ethylsulfanyl)methyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Ethylsulfanyl)methyl]aniline involves its interaction with various molecular targets. The ethylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Methylsulfanyl)methyl]aniline
- 3-[(Propylsulfanyl)methyl]aniline
- 3-[(Butylsulfanyl)methyl]aniline
Comparison
3-[(Ethylsulfanyl)methyl]aniline is unique due to its specific ethylsulfanyl substitution, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethylsulfanyl group provides a balance between hydrophobicity and reactivity, making it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
3-(ethylsulfanylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAHDURNYFWGSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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